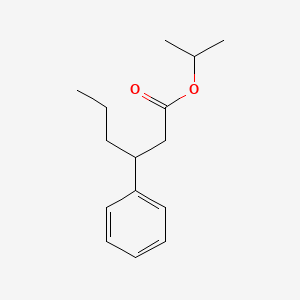
(2S,3R,11bR)-Dihydrotetrabenazine L-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,11bR)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound known for its unique structural features It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves several steps, starting from the base compound tetrabenazine. The process typically includes the following steps:
Hydrogenation: Tetrabenazine undergoes hydrogenation to form dihydrotetrabenazine.
Amino Acid Coupling: The dihydrotetrabenazine is then coupled with L-Valine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,11bR)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, tetrabenazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate tetrabenazine.
Applications De Recherche Scientifique
(2S,3R,11bR)-Dihydrotetrabenazine L-Val has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on neurotransmitter regulation.
Medicine: It has potential therapeutic applications in treating movement disorders.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets include dopamine, serotonin, and norepinephrine transporters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The parent compound used in treating hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine.
Other Valine Derivatives: Compounds with similar amino acid modifications.
Propriétés
Formule moléculaire |
C24H38N2O4 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23+/m1/s1 |
Clé InChI |
GEJDGVNQKABXKG-DBBLALLESA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


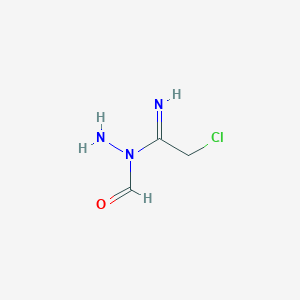

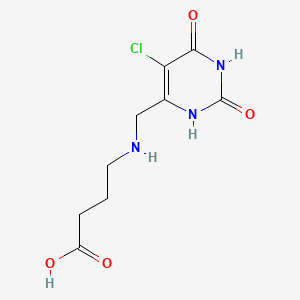
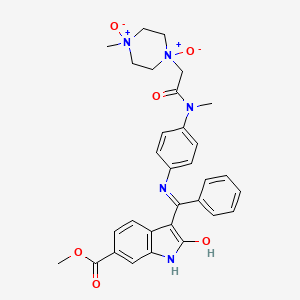
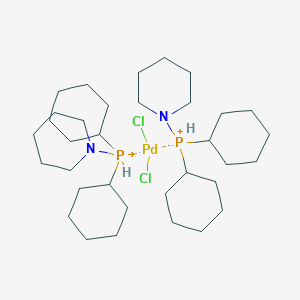
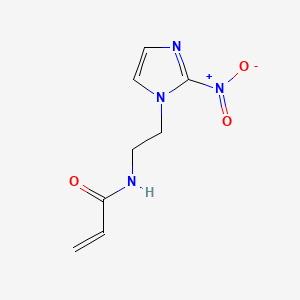
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
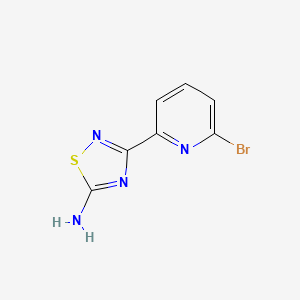
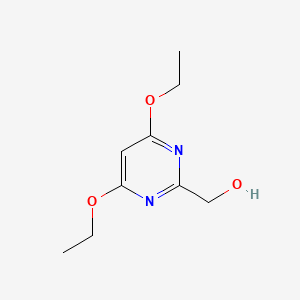
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
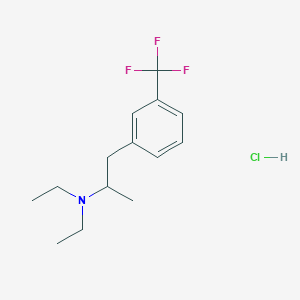
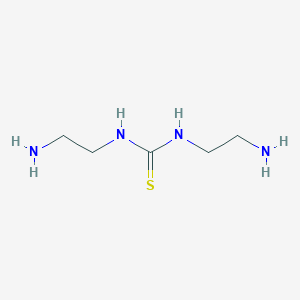
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
